4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid
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Overview
Description
4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid: is a chemical compound that belongs to the class of azepane derivatives. It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of various inhibitors and antagonists . These include SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, bradykinin hB2 receptor antagonists, and neurokinin-1 receptor ligands .
Mode of Action
It’s known that the compound can participate in reactions involving conformational effects on electron-transfer efficiency in peptide foldamers .
Biochemical Pathways
Given its use in the synthesis of various inhibitors and antagonists, it can be inferred that it may influence pathways related to these targets .
Result of Action
Its role as a reactant in the synthesis of various inhibitors and antagonists suggests that it may contribute to the biological effects of these compounds .
Action Environment
It’s worth noting that the compound is a solid at room temperature , which may influence its stability and handling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method is to react the corresponding azepane derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is involved in the preparation of peptide foldamers and other bioactive compounds .
Biology and Medicine: The compound is used in the development of inhibitors for enzymes such as SIRT2 and antagonists for receptors like melanin-concentrating hormone receptor 1 and bradykinin hB2 receptor
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and intermediates. Its unique structure allows for the exploration of new chemical spaces and the development of novel therapeutics.
Comparison with Similar Compounds
- 4-amino-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
- 4-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
- 4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
Comparison: Compared to these similar compounds, 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid has a larger ring size (seven-membered azepane ring) which can influence its reactivity and steric properties. This unique structural feature allows for different conformational flexibility and potential interactions in biological systems, making it a valuable compound in both synthetic and medicinal chemistry .
Properties
CAS No. |
889941-65-5 |
---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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